H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA
Overview
Description
The compound H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA is a synthetic peptide with a complex structure It is composed of a sequence of amino acids, each contributing to its unique properties and functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino acid side chains to prevent unwanted reactions. The amino acids are then sequentially coupled using peptide bond-forming reagents. After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced techniques such as solid-phase peptide synthesis (SPPS) are employed to enhance efficiency and yield. The use of automated peptide synthesizers allows for precise control over the reaction conditions, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, often used to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA: has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development and delivery.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA involves its interaction with specific molecular targets. The peptide binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- H-Pyr-His-Trp-Ser-Tyr-D-1Nal-Leu-Arg-Pro-Gly-NH2.CH3CO2H
- H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-OH
- Alarelin (H-Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-NHEt)
Uniqueness
Compared to similar compounds, H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA stands out due to its unique sequence and modifications. The presence of acetylated serine and tert-butyl-protected serine residues, along with the NHNHCONH2 group, imparts distinct chemical and biological properties, making it valuable for specific research applications.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H86N18O15.C2HF3O2/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOZZCOLXNXGSU-DRIHCAFSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87F3N18O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1926163-83-8 | |
Record name | 1-9-Luteinizing hormone-releasing factor (swine), 4-(O-acetyl-L-serine)-6-[O-(1,1-dimethylethyl)-D-serine]-, mixt. with 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-1-(phenylmethyl)-L-histidyl-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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